molecular formula C16H10N4O5S2 B2940656 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1219914-70-1

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2940656
CAS No.: 1219914-70-1
M. Wt: 402.4
InChI Key: UVTBSAHCTPQXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H10N4O5S2 and its molecular weight is 402.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Interactions and Coordination Complexes

Research into similar compounds has explored the synthesis and structural characteristics of coordination complexes. For instance, the study of copper(II) complexes with isonitroso-acetamide derivatives highlighted the phenomenon of intramolecular S---O attractive interactions. These complexes are synthesized for potential applications in catalysis, molecular recognition, and the development of new materials with specific magnetic and electronic properties (Domasevitch et al., 1997).

Anticancer Activity

Derivatives structurally related to the compound of interest have been synthesized and evaluated for their anticancer activity. For example, 5-methyl-4-phenyl thiazole derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, suggesting a potential role in the development of new anticancer agents (Evren et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Certain derivatives have shown significant inhibitory potential against specific enzymes, indicating potential therapeutic applications. A novel synthetic route to 1,3,4-oxadiazole derivatives revealed potent α-glucosidase inhibitory activity, suggesting applications in the treatment of diabetes and related metabolic disorders (Iftikhar et al., 2019).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles have been researched, with certain compounds showing promising antibacterial and antifungal properties against specific pathogens, as well as potential anti-inflammatory effects. These findings indicate the compound's relevance in developing new antimicrobial and anti-inflammatory agents (Sowmya et al., 2017).

Mycobacterium tuberculosis Inhibition

Research into benzoxazol-2(3H)-one derivatives has led to the identification of novel inhibitors of Mycobacterium tuberculosis, with specific derivatives showing promising inhibitory activity against the enoyl-acyl carrier protein reductase (InhA) of the bacterium. This indicates potential applications in developing new antituberculosis therapies (Pedgaonkar et al., 2014).

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O5S2/c21-14(6-19-11-3-1-2-4-12(11)25-16(19)22)18-15-17-10(8-27-15)13-5-9(7-26-13)20(23)24/h1-5,7-8H,6H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTBSAHCTPQXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.